1-phenyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine
Overview
Description
1-phenyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives, which this compound is a part of, have been found to possess significant biological activities .
Mode of Action
Many pyrazole derivatives are known to exert remarkable anticancer effects through inhibiting different types of enzymes which play important roles in cell division .
Biochemical Pathways
It’s known that pyrazole derivatives can affect a wide range of biochemical pathways, leading to their diverse physiological and pharmacological activities .
Pharmacokinetics
It was found that all compounds in the same series should present good passive oral absorption . This suggests that the compound may have good bioavailability.
Result of Action
The compound and its derivatives were screened against five human cancer cell lines (HeLa, MCF7, MDA-MB-231, Raji, and HL60) using 3-(4,5-dimethyldiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay . Raji and HL60 cells exhibited more sensitivity to synthesized compounds . This suggests that the compound might have a growth inhibitory effect on these cancer cells.
Preparation Methods
The synthesis of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine typically involves the reaction of appropriate hydrazines with 1,3-diketones or their equivalents. One common method involves the cyclization of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid derivatives . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
1-phenyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits significant anticancer activity against various cancer cell lines, including HeLa and MCF7.
Industry: May be used in the development of new materials with specific properties.
Comparison with Similar Compounds
1-phenyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine can be compared with other pyrazole derivatives, such as:
- 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine
- 1-phenyl-3-(furan-3-yl)-1H-pyrazol-5-amine
- 1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine These compounds share similar structural features but differ in the heterocyclic ring attached to the pyrazole. The unique combination of the phenyl and thiophene rings in this compound contributes to its distinct biological activities and potential applications .
Properties
IUPAC Name |
2-phenyl-5-thiophen-3-ylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c14-13-8-12(10-6-7-17-9-10)15-16(13)11-4-2-1-3-5-11/h1-9H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTWJZUMWOGOFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CSC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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